molecular formula C16H16F3NO B14359866 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 90300-30-4

2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14359866
CAS No.: 90300-30-4
M. Wt: 295.30 g/mol
InChI Key: APOYEBQDOGXDIY-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline typically involves the following steps:

    Nitration: The starting material, such as 2-(Propan-2-yl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group is substituted with a phenoxy group through a nucleophilic aromatic substitution reaction, using reagents like sodium phenoxide.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., sodium phenoxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and phenoxy groups could play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)aniline: Lacks the trifluoromethyl and phenoxy groups, which might result in different chemical and biological properties.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the phenoxy group.

    Phenoxyaniline: Contains the phenoxy group but lacks the trifluoromethyl group.

Properties

CAS No.

90300-30-4

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

IUPAC Name

2-propan-2-yl-4-[4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C16H16F3NO/c1-10(2)14-9-13(7-8-15(14)20)21-12-5-3-11(4-6-12)16(17,18)19/h3-10H,20H2,1-2H3

InChI Key

APOYEBQDOGXDIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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